Compound Description: This compound serves as a central scaffold in the synthesis of a series of novel oxazolidinone derivatives with a thieno-pyridine ring system. These derivatives were evaluated for their antimicrobial activity against various Gram-positive bacteria. []
Relevance: While not directly structurally analogous to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, both compounds belong to the broader category of heterocyclic compounds with potential biological activity. This compound highlights the exploration of different heterocyclic systems, like the oxazolidinone and thieno-pyridine rings, for developing new antimicrobial agents, a concept relevant to the exploration of the biological activity of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. []
Methyl 4-hydroxy-3-isopropylaminobenzoate
Compound Description: This compound is a key starting material in the synthesis of KB-R9032, a potent Na/H exchange inhibitor. The synthesis involves acylation with 2-bromoisobutyryl bromide followed by O,N-acyl migration and subsequent guanidine formation. []
Relevance: This compound shares a structural similarity with 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, both possessing a carboxylic acid derivative functionality. The use of this compound in developing a specific biological activity, like Na/H exchange inhibition, demonstrates the potential of similar structures, including 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, to be explored for potential pharmacological applications. []
6-Methylthio-8-azapurine
Compound Description: This compound is a derivative of 8-azapurine (a purine analog) and undergoes acid degradation to form 4-amino-5-(methylthio)carbonyl-1,2,3-triazole. This degradation highlights the chemical reactivity of such heterocyclic systems. []
Relevance: Though not directly structurally similar to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, both compounds belong to the class of heterocyclic compounds. The study of 6-methylthio-8-azapurine emphasizes the importance of understanding the chemical reactivity and degradation pathways of heterocyclic systems, which could be valuable in studying the stability and potential metabolic fate of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. []
Compound Description: This compound serves as a versatile starting material for synthesizing a variety of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazenes. These derivatives exhibit varying degrees of antimicrobial activity against a range of microorganisms. []
Relevance: This compound and 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid both fall under the category of carboxylic acid derivatives with a complex heterocyclic core. The research on this compound showcases the strategy of using a carboxylic acid functional group as a handle for introducing diverse substituents onto a heterocyclic scaffold to modulate its biological activity, a concept that can be applied in exploring the structure-activity relationship of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. []
Compound Description: VX-765 is an orally absorbed prodrug of VRT-043198, a potent and selective inhibitor of interleukin-converting enzyme/caspase-1. This compound exhibits significant anti-inflammatory activity in various in vitro and in vivo models. []
Relevance: VX-765, though structurally distinct from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, highlights the potential of complex organic molecules containing amide and carboxylic acid functionalities to possess potent biological activities. This example showcases the development of a drug candidate targeting a specific biological pathway (inflammation), encouraging the exploration of the biological activity of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in diverse biological systems. []
Compound Description: This compound represents a novel structure within a series of synthesized derivatives containing benzimidazole, pyrazole, and oxadiazole moieties. This series was evaluated for their antioxidant and antimicrobial activities, highlighting the potential of these structural motifs in drug discovery. []
Relevance: While not directly structurally related to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, both compounds demonstrate the incorporation of a carbonyl group within a complex heterocyclic system. The research on this compound emphasizes the exploration of diverse heterocyclic frameworks for identifying new compounds with desirable biological activities, such as antioxidant and antimicrobial properties, a concept relevant to understanding the potential of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. []
Compound Description: This compound is a key intermediate in the synthesis of 3-oxo-4-methyl-3,4-dihydro-1,2,4-triazino[2,3-a]benzimidazol-2-carboxylic acid, achieved through a cyclocondensation reaction. The study focuses on the reactivity of this amino-substituted heterocycle in forming fused ring systems. []
Relevance: Though not directly structurally similar, both this compound and 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid feature a carboxylic acid moiety attached to a substituted aromatic ring. This compound’s use in generating a fused heterocyclic system through cyclocondensation demonstrates the synthetic potential of related structures, including 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, to be transformed into diverse, potentially biologically active, molecules. []
Compound Description: This pyrazolo[3,4-d][1,3]oxazin-4-one derivative acts as a versatile precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones, which were tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. []
Relevance: This compound and 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid both represent complex organic molecules incorporating a cyclic ketone within their structure. The use of this compound in developing potential antitumor agents emphasizes the possibility of exploring similar structural motifs, like those present in 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, for developing new therapeutic agents. []
Compound Description: This compound, along with its 7-nitro and 6/7-amino analogs, serves as a conformationally defined template for constructing RGD mimetics. These mimetics exhibit antagonistic activity at the platelet fibrinogen receptor. []
Relevance: This compound showcases the use of cyclic amide structures incorporating a carboxylic acid derivative in the design of peptidomimetics, molecules that mimic the structure and function of peptides. This research highlights the potential of utilizing similar structural features found in 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid for creating novel molecules with biological activity. []
Compound Description: This compound represents a class of 2-substituted 5,5-dimethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines synthesized from 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile (β-aminonitrile). These compounds were tested for their antibacterial activity. []
Relevance: The 5,5-dimethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazoline structure, while not directly analogous to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, illustrates the development of compounds with a fused ring system containing a cyclic amide moiety, a structural feature also present in the target compound. This research emphasizes the potential of exploring modifications to such fused ring systems, including those containing cyclohexene rings as in 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, for developing compounds with antibacterial properties. []
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole
Compound Description: This compound is a central product in a synthetic methodology using Baylis-Hillman adducts. It can undergo Michael addition reactions, demonstrating its utility as a synthetic intermediate for creating more complex structures. [, ]
Relevance: Though structurally distinct from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, both compounds share the characteristic of having a substituted cyclic alkene within their structures. The research on this compound emphasizes the use of such cyclic alkenes, particularly those containing exocyclic double bonds, in synthetic transformations, which could provide insights into potential chemical modifications applicable to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. [, ]
Compound Description: This compound is part of a series of novel triazolothiadiazole derivatives synthesized and evaluated for their antimicrobial activities. It exhibits potent antifungal and antibacterial activity, making it a promising candidate for further development. []
Relevance: The presence of the 4-chlorophenyl substituent in both this compound and 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid highlights a shared structural feature. Additionally, the exploration of triazolothiadiazole derivatives for their antimicrobial potential underscores the importance of investigating diverse heterocyclic systems, including cyclohexene-carboxylic acid derivatives like 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, for discovering new antimicrobial agents. []
Tricyclo[4.3.1.1(3.8)]undecan-1-amine
Compound Description: This compound is one of the bioactive compounds identified in the methanolic extract of Klebsiella pneumoniae through gas chromatography-mass spectrometry (GC-MS) analysis. The extract displayed antimicrobial activity against several clinical pathogens, suggesting the potential of its constituents as antimicrobial agents. []
Relevance: While not directly related structurally to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, tricyclo[4.3.1.1(3.8)]undecan-1-amine emphasizes the occurrence of complex organic molecules with potential biological activities in natural sources. This discovery supports the rationale for exploring the biological activity of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, which also exhibits structural complexity and might possess undiscovered biological properties. []
N-Methoxy-N-methylphenylacetamide
Compound Description: This compound, commonly known as a Weinreb amide, is a valuable synthetic intermediate used for preparing various carbonyl functional groups. It is readily synthesized from phenylacetic acid and N-methoxy-N-methylcarbamoyl chloride. []
Relevance: This compound highlights the use of N-methoxy-N-methylamides as effective carbonyl equivalents in organic synthesis. This concept could be relevant in designing synthetic routes for modifying or elaborating the carboxylic acid functionality present in 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, potentially leading to the synthesis of analogs with varied properties. []
Compound Description: This class of compounds represents a series of thiazolotriazoles synthesized through a one-pot protocol from 5-methyl-1H-s-triazole-3-thiol and aliphatic ketones. These compounds have been investigated for their potential in heavy metal ion and inorganic anion removal from aqueous solutions. []
Relevance: Though structurally distinct from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, this class of compounds illustrates the versatility of heterocyclic systems containing sulfur and nitrogen atoms for various applications, including environmental remediation. This research suggests the potential of exploring the application of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, which also contains a heterocyclic component, in areas beyond traditional drug discovery. []
6-Azido Cyclodextrin
Compound Description: This compound, alongside its 6,6-diazido analog, undergoes laser-induced transformation to yield cyclodextrin carboxylic acids and their esters, offering a route to selectively functionalize cyclodextrins. []
Relevance: While structurally unrelated to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, the research on 6-azido cyclodextrin emphasizes the utilization of photochemical methods for achieving selective modifications in complex molecules. This strategy could potentially be investigated for modifying the structure of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, providing access to new analogs with altered properties. []
Compound Description: This compound is a selective matrix metalloproteinase 13 (MMP-13) inhibitor designed for potential intra-articular treatment of osteoarthritis. It exhibits long durability in the joint, effective cartilage penetration, minimal systemic exposure, and promising efficacy. []
Relevance: This MMP-13 inhibitor, while not structurally similar to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, highlights the potential of complex organic molecules containing carboxylic acid moieties to act as potent and selective enzyme inhibitors. This example encourages the investigation of the biological activity of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, particularly its potential interaction with enzymes and other biological targets. []
Compound Description: This compound is a key intermediate in the synthesis of a series of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives. Several of these derivatives demonstrated significant antitumor and antioxidant activities. []
Relevance: This compound and 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid both feature an amide linkage connected to a cyclic structure. The research on this thiophene derivative emphasizes the exploration of heterocyclic scaffolds incorporating sulfur atoms for developing biologically active compounds, a concept relevant to understanding the potential of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, which also features a heterocyclic ring system. []
N-Phthaloylphenylalanine methyl ester
Compound Description: This compound is a key intermediate in a palladium-catalyzed synthesis of protected unnatural amino acids using C-H bond functionalization. It highlights the potential of transition metal catalysis in creating modified amino acid derivatives. []
Relevance: While structurally distinct from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, this compound showcases the application of transition metal catalysis for selective functionalization of organic molecules. This concept could be explored for introducing diverse modifications to the structure of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, potentially leading to the discovery of new analogs with enhanced or modified biological activity. []
Compound Description: SR121463B is a nonpeptide antagonist of the human V2-renal vasopressin receptor. Site-directed mutagenesis studies revealed its binding site partially overlaps with that of arginine vasopressin but extends deeper into the transmembrane region of the receptor. []
Relevance: Although structurally unrelated to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, SR121463B emphasizes the potential of nonpeptide molecules to target and modulate the activity of G protein-coupled receptors (GPCRs) like the vasopressin receptor. This research highlights the importance of exploring the interaction of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid with various biological targets, including GPCRs, to identify potential therapeutic applications. []
Compound Description: This class of compounds represents a series of novel pyrrolinone derivatives prepared via a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride. These compounds react with hydrazine hydrate to form pyrrolo[3,4-c]pyrazole derivatives, illustrating their synthetic versatility. []
Relevance: This compound class highlights the use of multicomponent reactions for efficiently synthesizing complex heterocyclic structures. This synthetic strategy could be applicable in developing new analogs of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid by incorporating its key structural elements into multicomponent reactions, leading to the rapid generation of structurally diverse derivatives for biological evaluation. []
Compound Description: This compound is a key intermediate in the synthesis of peramivir, an antiviral drug used to treat influenza. Its synthesis involves a ring-closure reaction of (1S,4R)-(-)-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentyl-2-alkenyl-1-carboxylic acid methyl ester with butyric imine acyl chloride catalyzed by a metal catalyst. []
Relevance: Although structurally different from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, this compound demonstrates the importance of carboxylic acid derivatives as valuable intermediates in the synthesis of complex pharmaceutical agents. This research highlights the potential of exploring diverse synthetic methodologies using carboxylic acid derivatives, including 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, for creating novel molecules with therapeutic applications. []
Compound Description: This compound is identified as a small molecule inhibitor of dynamin 2 and is proposed for use in treating centronuclear myopathies. It represents one of several small molecule inhibitors targeting dynamin 2, highlighting the potential of diverse chemical structures in modulating this protein's activity. []
Relevance: While structurally unrelated to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, this compound emphasizes the development of small molecule inhibitors targeting specific proteins involved in disease processes. This research encourages the exploration of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid as a potential modulator of protein function, particularly those involved in relevant diseases, and expands its potential therapeutic applications. []
Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative exhibiting potent and selective serotonin (5-HT)3 receptor blocking activity. It displays significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron and granisetron. []
Relevance: While not directly structurally similar to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, YM060 demonstrates the potential of heterocyclic compounds containing nitrogen atoms to act as potent and selective receptor antagonists. This research highlights the importance of investigating the interaction of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid with various receptors, including those involved in the serotonergic system, to identify potential therapeutic applications. []
Compound Description: L-692,429 is a benzolactam derivative acting as a ghrelin receptor agonist and allosteric modulator. Mutational studies indicate that its binding site overlaps with that of the endogenous ligand, ghrelin, but also exploits other regions of the receptor. []
Relevance: Although structurally dissimilar to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, L-692,429 showcases the capability of small molecules to modulate the activity of GPCRs through both orthosteric and allosteric mechanisms. This research encourages the investigation of the interaction of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid with various GPCRs, exploring its potential to act as either an agonist, antagonist, or allosteric modulator, and further expanding its potential therapeutic applications. []
Thien-3-yl-sulfonylaminocarbonyl-triazolinone
Compound Description: This class of compounds represents a novel series of herbicides that act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). They are often used in combination with safeners to improve crop plant compatibility. [, ]
Relevance: While not directly structurally analogous to 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, thien-3-yl-sulfonylaminocarbonyl-triazolinones highlight the development of compounds targeting specific enzymes involved in plant metabolism for herbicidal activity. This research emphasizes the importance of investigating the potential interactions of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid with various enzymes, particularly those involved in important biological pathways, to uncover potential applications beyond human therapeutics. [, ]
L-6-Hydroxynorleucine
Compound Description: This chiral amino acid serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive and anticholesterol drugs. Biocatalytic methods have been developed for its efficient synthesis from racemic mixtures. []
Relevance: While structurally distinct from 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, L-6-hydroxynorleucine highlights the significance of chiral building blocks in pharmaceutical development. This example encourages the exploration of potential applications of 6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, which contains a chiral center, as a starting material or intermediate in the synthesis of chiral drug candidates. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.